1H-Indazole-1-propanoic acid, 6-chloro-
Description
Significance of Indazole Scaffolds in Modern Medicinal Chemistry Research
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of many biologically active molecules. nih.govnih.govresearchgate.net Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, anti-HIV, antibacterial, antifungal, and antiarrhythmic properties. nih.govresearchgate.netresearchgate.net The versatility of the indazole nucleus allows it to serve as a structural motif in a variety of synthetic compounds that interact with diverse biological systems. nih.govchemimpex.com
The pharmaceutical industry's recognition of the indazole scaffold's value is evidenced by its incorporation into several FDA-approved drugs. nih.gov Notable examples include:
Niraparib: An anticancer agent used for treating recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.gov
Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma. nih.gov
Benzydamine: A non-steroidal anti-inflammatory drug. nih.gov
Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. nih.gov
The 6-chloro-1H-indazole variant, in particular, is recognized as a key intermediate and building block in the synthesis of pharmaceuticals, especially in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com Its structural properties enable effective interaction with biological targets, making it a valuable candidate for designing potent inhibitors and modulators in fields like oncology and neurology. chemimpex.com
Table 1: Examples of Biological Activities of Indazole Derivatives
| Derivative Class | Biological Activity | Research Focus |
| Indazole-3-carboxamides | PARP-1 Inhibition | Potential treatment for diabetes. nih.gov |
| 3-Chloro-6-nitro-1H-indazoles | Antileishmanial | Inhibition of Leishmania species growth. nih.govtandfonline.com |
| General Indazoles | Anti-inflammatory, Anticancer, Antimicrobial | Broad-spectrum therapeutic development. nih.gov |
| General Indazoles | Cardiovascular | Treatment of hypertension, arrhythmia, and ischemia. nih.gov |
| 6-Azaindazoles | Pim Kinase Inhibition | Development of anti-tumor agents. nih.gov |
| 1H-Indazole Amides | ERK1/2 Inhibition | Anticancer activity against cell lines like HT29. nih.gov |
Structural Classification and Tautomerism of Indazole Compounds
Indazole, also known as benzopyrazole, is a bicyclic heteroaromatic organic compound with the chemical formula C₇H₆N₂. nih.govchemicalbook.com It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govnih.gov This core structure can exist in different tautomeric forms, which are isomers that readily interconvert. The two principal tautomers are 1H-indazole and 2H-indazole. nih.govchemicalbook.com
Thermodynamic calculations and experimental studies have shown that the 1H-indazole tautomer is generally more stable than the 2H-indazole form. chemicalbook.comresearchgate.net A less common 3H-indazole tautomer is also documented. chemicalbook.com The specific tautomeric form can significantly influence the synthesis, reactivity, and biological properties of the resulting derivatives. researchgate.net
In the case of 1H-Indazole-1-propanoic acid, 6-chloro- , the presence of the propanoic acid substituent on the nitrogen at position 1 stabilizes the 1H-tautomer. vulcanchem.com This N1-alkylation is a key structural feature that locks the molecule into a specific isomeric form, which is crucial for consistent biological activity. rsc.org Furthermore, the electron-withdrawing chlorine atom at the 6-position polarizes the aromatic system, which influences the molecule's reactivity in chemical syntheses, such as electrophilic substitution reactions. vulcanchem.com
Table 2: Physicochemical Properties of 1H-Indazole-1-propanoic acid, 6-chloro-
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | vulcanchem.com |
| Molecular Weight | 224.64 g/mol | vulcanchem.com |
| SMILES | O=C(O)CCn1ncc2ccc(Cl)cc21 | vulcanchem.com |
Overview of Research Trajectories for 1H-Indazole Derivatives
Research into 1H-indazole derivatives is a dynamic area of medicinal chemistry, with several key trajectories aimed at leveraging this scaffold for new therapies. A major focus is the development of novel anti-cancer agents through targeted structural modifications. nih.gov
One significant research avenue is the selective alkylation of the indazole core, particularly at the N1 position, to produce derivatives with enhanced biological specificity and activity. rsc.org The introduction of side chains, such as the propanoic acid group in the title compound, is a common strategy to modulate properties like solubility and target binding. For instance, studies on N-1-substituted indazole-3-carboxamides with a three-carbon linker led to the identification of potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov
Structure-activity relationship (SAR) studies are central to guiding these synthetic efforts. Research has shown that substitutions on the indazole ring system are critical for biological function. The presence of a chloro group at the 6-position, as seen in 1H-Indazole-1-propanoic acid, 6-chloro-, has been explored in the context of developing ligands for dopamine (B1211576) D1 receptors. nih.govcuny.edu Moreover, other halogenated and substituted indazoles are continuously being synthesized and evaluated for a range of activities, from anti-leishmanial to herbicidal effects. nih.govresearchgate.net
Novel Synthesis: Developing efficient and selective methods for creating diversely substituted indazoles. nih.govresearchgate.net
Target-Based Design: Synthesizing derivatives aimed at specific biological targets, such as protein kinases (e.g., FGFR, EGFR, Pim kinases) and enzymes (e.g., PARP-1, IDO1). nih.gov
Pharmacological Evaluation: Screening new compounds for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov
The compound 1H-Indazole-1-propanoic acid, 6-chloro- fits squarely within this research paradigm as a molecule designed with specific structural features—a stabilized 1H-tautomer, a functionalized N1-side chain, and a halogenated benzene ring—that are known to be relevant for biological activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1269535-22-9 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
3-(6-chloroindazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-7-6-12-13(9(7)5-8)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
UVDXMZQBAUASHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(N=C2)CCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indazole 1 Propanoic Acid, 6 Chloro
Strategic Approaches to 1H-Indazole Core Synthesis
The formation of the indazole ring system is a foundational step in the synthesis. Various classical and modern synthetic methods have been developed to construct this bicyclic heterocycle, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.
Intramolecular cyclization reactions are a common strategy for synthesizing the indazole core. These methods typically involve the formation of a key N-N bond or C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor. For example, the diazotization of o-toluidines followed by cyclization is a classic route. chemicalbook.com More contemporary methods include the palladium-catalyzed intramolecular C-H amination of hydrazones or copper-mediated Ullmann-type cyclizations, which offer pathways to densely functionalized indazoles. nih.govthieme-connect.com
A particularly powerful method for forming the indazole skeleton is through [3+2] annulation, also known as 1,3-dipolar cycloaddition. chemicalbook.comorganic-chemistry.org This reaction typically involves the cycloaddition of an aryne (a benzyne (B1209423) derivative) with a 1,3-dipole such as a diazo compound or a nitrile imine. acs.orgyoutube.com The reaction of a substituted benzyne with diazo compounds can provide a direct and efficient route to a wide range of indazoles under mild conditions. orgsyn.org For the synthesis of a 6-chloro-indazole, this would involve using a 4-chloro-substituted aryne precursor. These cycloaddition reactions are valued for their ability to construct the heterocyclic core in a single, often high-yield, step. nih.govsamipubco.com
| Method | Description | Key Intermediates | Reference |
| Davis-Beirut Reaction | Condensation of 2-hydroxybenzaldehyde with hydrazine. | Hydrazone | chemicalbook.com |
| Ullmann-type Reaction | Intramolecular copper-catalyzed cyclization of N-aryl hydrazones. | o-haloaryl hydrazone | thieme-connect.com |
| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition between an aryne and a diazo compound. | Aryne, Diazoalkane | organic-chemistry.orgacs.orgorgsyn.org |
| Hydrazone C-H Amination | Palladium-catalyzed intramolecular amination of aryl hydrazones. | Aryl hydrazone | nih.gov |
Achieving the correct substitution pattern on the indazole nucleus is a significant challenge due to the presence of multiple reactive sites. The regioselective functionalization of the six-membered ring, in particular, requires carefully designed strategies, as the five-membered ring is often more reactive. nih.gov For the target molecule, functionalization is required at the N-1 and C-6 positions.
The inherent electronic properties of the indazole ring direct incoming electrophiles or other reactants. The presence of a substituent on the benzene ring, such as the chloro group at C-6, can further influence the regioselectivity of subsequent reactions. chim.it For instance, C-H activation/functionalization strategies, often guided by a directing group on the nitrogen, have emerged as a powerful tool for selectively modifying the benzene portion of the indazole core. nih.govrsc.org However, the most common approach for installing the C-6 chloro group is to carry it through the synthesis from a pre-chlorinated starting material.
Introduction of the Propanoic Acid Side Chain at the N-1 Position
Once the 6-chloro-1H-indazole core is obtained, the next critical step is the installation of the propanoic acid side chain. This is typically achieved via N-alkylation.
The N-alkylation of indazoles is a well-established but often complex reaction because it can produce a mixture of N-1 and N-2 isomers. nih.gov The reaction of 6-chloro-1H-indazole with an alkyl 3-halopropanoate (such as ethyl 3-bromopropanoate) under basic conditions is the standard approach. google.com The choice of base and solvent significantly impacts the ratio of N-1 to N-2 alkylated products. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) are frequently used. nih.govbeilstein-journals.org Generally, N-1 substitution is favored, but separation of the regioisomers is often necessary. nih.govbeilstein-journals.org
Following successful N-1 alkylation, the resulting ester must be hydrolyzed to yield the final carboxylic acid. This is typically accomplished through saponification, where the ester is heated with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). chemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired 1H-indazole-1-propanoic acid, 6-chloro-. libretexts.org This two-step sequence of alkylation followed by hydrolysis is a robust and widely used pathway. nih.govresearchgate.net
| Step | Reagents & Conditions | Product | Key Consideration | Reference |
| N-Alkylation | 6-chloro-1H-indazole, Br(CH₂)₂CO₂Et, K₂CO₃, DMF | Ethyl 6-chloro-1H-indazole-1-propanoate | Formation of N-1 and N-2 isomers; N-1 is typically major. | nih.govbeilstein-journals.org |
| Ester Hydrolysis | Ethyl 6-chloro-1H-indazole-1-propanoate, NaOH(aq), then HCl(aq) | 1H-Indazole-1-propanoic acid, 6-chloro- | Reaction is typically irreversible and high-yielding. | chemguide.co.uklibretexts.org |
The parent compound, 1H-Indazole-1-propanoic acid, 6-chloro-, is not chiral. However, if a substituent were present on the propanoic acid side chain, for example at the α-carbon, stereoisomers would exist. The synthesis of a specific enantiomer, such as the (R)-enantiomer, would require stereoselective methods.
This could be achieved by using a chiral alkylating agent or by employing chiral auxiliaries. An alternative approach involves the stereoselective hydrolysis of a racemic ester precursor. While chemical methods for stereoselective ester hydrolysis can be complex, enzymatic hydrolysis offers a powerful alternative. Studies on the hydrolysis of various ester prodrugs have shown that enzymes can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer over the other. nih.govnih.gov For instance, the hydrolysis rates of (R)- and (S)-propranolol ester prodrugs were found to be significantly different in the presence of rat tissue homogenates, indicating that biological systems can readily distinguish between enantiomers. nih.gov This principle can be applied in synthetic chemistry using isolated enzymes to achieve a kinetic resolution of the racemic ester, yielding the desired enantiomer of the carboxylic acid.
Methods for 6-Chloro- Substitution and its Influence on Synthesis Yields
The introduction of the chlorine atom at the C-6 position is a crucial step that defines the final compound. This can be accomplished either by starting with a chlorinated precursor or by direct chlorination of the indazole ring.
The most straightforward and common strategy is to begin the synthesis with a commercially available, appropriately substituted starting material. For instance, a cyclization approach might start from 4-chloro-2-nitrotoluene (B43163) or a related chlorinated aniline (B41778) derivative, carrying the C-6 chloro substituent through the entire synthetic sequence. nih.gov This approach avoids potential issues with regioselectivity during a late-stage chlorination step.
Direct chlorination of the 1H-indazole nucleus is also possible but can be complicated by the formation of multiple isomers. Methods for the site-selective C-H chlorination of complex molecules exist, but their application to the indazole system would require careful optimization to achieve the desired C-6 selectivity. nih.gov
The presence of the 6-chloro substituent has a notable electronic influence on the indazole ring. As an electron-withdrawing group, it decreases the electron density of the aromatic system and lowers the pKa of the N-H proton. This increased acidity can affect the N-alkylation step, potentially altering the reaction rate and the N-1/N-2 isomer ratio compared to an unsubstituted indazole. nih.gov While the chloro group may deactivate the ring towards certain electrophilic substitutions, it is essential for the identity and properties of the final molecule.
Preclinical Pharmacological Investigations of 1h Indazole 1 Propanoic Acid, 6 Chloro Analogues
In Vitro Cellular and Biochemical Assays
A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.govnih.gov The antitumor effects were assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. nih.gov
Among the tested compounds, one particular derivative, designated as compound 6o, demonstrated a notable inhibitory effect against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited a degree of selectivity, as evidenced by a higher IC50 value of 33.2 µM in normal HEK-293 cells. nih.gov Further investigation into the mechanism of action of compound 6o suggested that it may induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.govnih.gov The results indicated that the majority of these piperazine-indazole derivatives showed significant antiproliferative activity against K562 cells. nih.gov
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 6o | K562 | 5.15 |
| Compound 6o | HEK-293 (Normal Cell) | 33.2 |
Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their in vitro antileishmanial activity against three species of Leishmania: L. infantum, L. tropica, and L. major. nih.gov The inhibitory potency of these derivatives was found to be dependent on the specific Leishmania species. nih.gov
For L. infantum, several derivatives exhibited strong to moderate activity. nih.gov In contrast, most of the compounds showed no activity against L. tropica and L. major. nih.gov However, a derivative containing a triazole moiety, compound 13, was effective against L. major with an IC50 of 38 µM. nih.gov For L. tropica, compounds 11 and 13, which also contain a triazole, showed significant efficacy with IC50 values of 76 and 186 µM, respectively. nih.gov A number of derivatives demonstrated strong inhibitory activity against L. infantum, with IC50 values ranging from 4 to 117 µM. nih.gov
| Compound | Leishmania Species | IC50 (µM) |
|---|---|---|
| Compound 13 | L. major | 38 |
| Compound 11 | L. tropica | 76 |
| Compound 13 | L. tropica | 186 |
| Compound 5 | L. infantum | 4 |
| Compound 4 | L. infantum | 5.53 |
| Compound 11 | L. infantum | 6 |
The indazole nucleus is recognized for its role in compounds with a wide range of pharmacological activities, including antimicrobial and antifungal properties. nih.govnih.gov A series of N-methyl-3-aryl indazoles have demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov
In the context of antifungal activity, a series of 3-phenyl-1H-indazole derivatives were designed and evaluated as new anticandidal agents. nih.gov These compounds were tested against C. albicans, C. glabrata, and C. tropicalis strains. nih.gov The 3-phenyl-1H-indazole moiety was found to have the best broad-spectrum anticandidal activity. nih.gov Specifically, a derivative with an N,N-diethylcarboxamide substituent, compound 10g, was the most active against C. albicans and both miconazole-susceptible and resistant C. glabrata species. nih.gov
| Compound Series | Activity | Tested Against |
|---|---|---|
| N-methyl-3-aryl indazoles | Antibacterial and Antifungal | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans |
| 3-phenyl-1H-indazole derivatives | Anticandidal | C. albicans, C. glabrata, C. tropicalis |
Indazole and its derivatives have been identified as having marked anti-inflammatory activity. nih.gov The mechanism of this activity may involve interactions with cyclooxygenase-2 (COX-2), cytokines, and reactive oxygen species. nih.gov Computational studies involving molecular docking and molecular dynamics simulations have been used to evaluate 1H-indazole analogues as potent anti-inflammatory agents.
In one such study, compounds with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding results when docked with the COX-2 enzyme. researchgate.net These findings suggest that newly developed 1H-indazole compounds have the potential for treating inflammation. researchgate.net The anti-inflammatory effects of certain drugs can be attributed to their ability to interfere with signaling pathways such as NF-κB, which in turn can modulate the production of pro-inflammatory cytokines and chemokines. rjraap.comnih.gov
| Compound Group | Target | Potential Effect |
|---|---|---|
| 1H-indazole analogues with difluorophenyl group | Cyclooxygenase-2 (COX-2) | Inhibition of inflammation |
| 1H-indazole analogues with para-toluene group | Cyclooxygenase-2 (COX-2) | Inhibition of inflammation |
| 1H-indazole analogues with 4-methoxyphenyl group | Cyclooxygenase-2 (COX-2) | Inhibition of inflammation |
In Vivo Efficacy Studies in Non-Human Models
Excitotoxicity is a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death. nih.gov This phenomenon is implicated in the pathogenesis of several neurodegenerative diseases. nih.gov The molecular mechanisms underlying excitotoxicity often involve the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental events within the neuron. nih.gov
Evaluation of Antidepressant-Like Effects in Animal Models
The potential antidepressant effects of novel chemical entities are frequently assessed using established animal models that aim to replicate certain aspects of depressive-like states in humans. Among the most widely utilized are the Forced Swim Test (FST) and the Tail Suspension Test (TST) nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netyoutube.comyoutube.com. These models are valued for their predictive validity in screening compounds with potential antidepressant activity nih.govnih.govyoutube.com.
In the Forced Swim Test , rodents are placed in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, the animals adopt an immobile posture, which is interpreted as a state of behavioral despair. A reduction in the duration of immobility is considered a positive indicator of antidepressant efficacy nih.govnih.govyoutube.comyoutube.com. The test is sensitive to a wide range of antidepressant medications nih.gov.
The Tail Suspension Test involves suspending mice by their tails, leading to a similar state of immobility after initial struggling. The duration of immobility is the primary measure, and a decrease in this duration suggests an antidepressant-like effect nih.govnih.govresearchgate.net. This test is particularly useful for high-throughput screening of potential antidepressant compounds nih.govnih.gov.
While specific studies on the antidepressant-like effects of 1H-Indazole-1-propanoic acid, 6-chloro- were not prevalent in the reviewed literature, research on analogous indazole derivatives demonstrates the application of these models. For instance, the indazole derivative FS-32 (1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole) was shown to possess antidepressant properties by demonstrating anti-reserpine activity and suppressing isolation-induced fighting in animal models nih.gov. These findings underscore the potential of the indazole scaffold in the development of novel antidepressant agents.
Investigations into Other Therapeutic Areas
The versatile chemical nature of the indazole scaffold has prompted investigations into a wide array of therapeutic applications beyond central nervous system disorders. Analogues of 1H-Indazole-1-propanoic acid, 6-chloro- have been explored for their potential in treating various conditions, including those related to platelet aggregation, vascular function, infectious diseases, and metabolic disorders.
Anti-aggregatory and Vasorelaxant Effects
Several indazole derivatives have been identified as potent inhibitors of platelet aggregation, a key process in thrombosis. A study on new indazole derivatives revealed compounds that effectively inhibited collagen-induced blood platelet aggregation nih.gov. For example, compounds designated as (4f) and (4g) demonstrated significant inhibitory activity nih.gov. Furthermore, the indazole derivative YC-1 has been recognized for its ability to inhibit platelet aggregation and vascular contraction, suggesting its potential use in circulatory disorders nih.gov. The vasorelaxant properties of some indazole derivatives are attributed to their action on soluble guanylate cyclase (sGC) nih.gov.
| Compound | Inducer | IC50 (µM) | Source |
| (4f) | Collagen | 85 | nih.gov |
| (4g) | Collagen | 90 | nih.gov |
IC50: The half maximal inhibitory concentration. This table is interactive. Click on the headers to sort.
Antimalarial and Antitubercular Activity
The indazole nucleus is a common feature in compounds investigated for their activity against infectious diseases. Research has shown that indazole derivatives possess antimalarial and antitubercular properties nih.gov. For instance, a series of thiazole (B1198619) derivatives, which share structural similarities with certain indazole analogues, exhibited good in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv nih.gov. Similarly, indazole sulfonamides have been identified as potent inhibitors of M. tuberculosis by targeting the inosine (B1671953) monophosphate dehydrogenase (IMPDH) enzyme nih.gov.
| Compound Class | Organism | Activity | Measurement | Source |
| Thiazole Derivatives | M. tuberculosis H37Rv | Good | MIC: 1 - 61.2 µM | nih.gov |
| Indazole Sulfonamides | M. tuberculosis | Potent | MIC | nih.gov |
| Amino Chalcone Derivatives | Plasmodium falciparum | Moderate | IC50: 115.18 - 260.01 µg/mL |
MIC: Minimum Inhibitory Concentration; IC50: The half maximal inhibitory concentration. This table is interactive. Click on the headers to sort.
Antidiabetic Activity
The potential of indazole analogues in the management of diabetes has also been an area of active research. Studies have shown that certain indazole-based thiadiazole hybrid derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and glucose absorption nih.gov. Another class of compounds, 1,3,4-thiadiazole (B1197879) derivatives, also demonstrated significant α-glucosidase inhibitory action mdpi.com. Furthermore, N-sulfonohydrazide substituted indazoles have shown promising α-amylase inhibitory activities researchgate.net.
| Compound Class | Target Enzyme | Activity | Measurement | Source |
| Indazole-based Thiadiazole Hybrids | α-Glucosidase | Potent | IC50 | nih.gov |
| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | Significant | IC50 | mdpi.com |
| N-sulfonohydrazide Substituted Indazoles | α-Amylase | Promising | IC50: 1.23 - 4.5 µM | researchgate.net |
IC50: The half maximal inhibitory concentration. This table is interactive. Click on the headers to sort.
Anti-HIV Activity
The indazole scaffold is present in numerous compounds that have been evaluated for their anti-HIV activity nih.govresearchgate.netnih.govnih.gov. For example, a series of 5-benzylthio-1,3,4-oxadiazoles, which are structurally related to some indazole derivatives, have shown activity against the HIV-1 virus in vitro researchgate.net. The diverse biological activities of indazole derivatives make them a promising starting point for the development of new therapeutic agents across various disease areas.
| Compound Series | Virus | Activity | Measurement | Source |
| 5-benzylthio-1,3,4-oxadiazoles | HIV-1 | Active | EC50 | researchgate.net |
EC50: The half maximal effective concentration. This table is interactive. Click on the headers to sort.
Elucidation of Molecular Mechanism of Action for 1h Indazole 1 Propanoic Acid, 6 Chloro Analogues
Identification of Putative Biological Targets
Analogues of 1H-Indazole-1-propanoic acid, 6-chloro- have been identified as potent modulators of several critical biological targets, primarily enzyme and receptor systems. The indazole scaffold serves as a versatile pharmacophore for designing inhibitors that target the active sites of these macromolecules. nih.govnih.govpnrjournal.com
The indazole nucleus is a prominent feature in a multitude of kinase inhibitors, demonstrating its utility in targeting the ATP-binding site of these enzymes. nih.govresearchgate.net This has led to the development of compounds targeting various kinase families, as well as other critical enzyme systems.
Kinases (FGFRs and Tyrosine Kinases)
Indazole derivatives have been extensively developed as inhibitors of protein kinases, including both receptor and non-receptor tyrosine kinases. nih.govbiotech-asia.orggoogle.com They are particularly prominent as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a subfamily of tyrosine kinases whose dysregulation is implicated in numerous cancers. nih.govnih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment that interacts with the hinge region of tyrosine kinases. mdpi.com
Several indazole-based compounds have shown potent inhibitory activity against various kinases. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor of VEGFR-1, -2, and -3, PDGFR-α, -β, and c-KIT, while Axitinib is an inhibitor of VEGFR-1, -2, and -3. biotech-asia.org Research has identified novel 1H-indazole derivatives that potently inhibit FGFR1, with some compounds showing IC₅₀ values in the nanomolar range. nih.gov For instance, one of the most active compounds, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, inhibits FGFR1 with an IC₅₀ value of 100 nM. benthamdirect.com Similarly, benzimidazole-indazole derivatives have been developed as highly potent inhibitors of mutant FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia, with IC₅₀ values as low as 0.199 nM against the FLT3/D835Y mutant. nih.gov
| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 1H-Indazol-3-amine derivative 99 | FGFR1 | 2.9 nM | nih.gov |
| 1H-Indazol-3-amine derivative 100 | FGFR2 | 2.0 ± 0.8 nM | nih.gov |
| 1H-Indazole-based derivative 106 | FGFR1 | 2.0 ± 0.4 µM | nih.gov |
| 1H-Indazole-based derivative 106 | FGFR2 | 0.8 ± 0.3 µM | nih.gov |
| Benzimidazole-indazole derivative 22f | FLT3/D835Y | 0.199 nM | nih.gov |
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Akt1 | Potent inhibition noted | nih.gov |
| [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine | FGFR1 | 100 nM | benthamdirect.com |
Cyclooxygenase-2 (COX-2)
A series of novel (aza)indazole derivatives have been designed as highly selective inhibitors of COX-2, an enzyme implicated in inflammation and pain. nih.govnih.gov Over-expression of the COX-2 isoenzyme leads to the overproduction of pro-inflammatory prostaglandins (B1171923). researchgate.net Structural modifications of the indazole scaffold led to the development of a sulfonylamide derivative (compound 16) that exhibited an IC₅₀ value of 0.409 µM for COX-2 and showed excellent selectivity over the COX-1 isoform. nih.govnih.gov This selectivity is crucial, as COX-1 inhibition is associated with gastrointestinal side effects. mdpi.com
Trypanothione Reductase (TryR)
The indazole core is also a key feature in inhibitors of Trypanothione Reductase (TryR), an enzyme essential for the survival of trypanosomatid parasites that cause diseases like leishmaniasis. nih.govplos.org This enzyme is absent in mammals, making it an attractive drug target. plos.orgmdpi.com Analogues of the monoamine uptake inhibitor indatraline, which contains an indazole structure, have been synthesized and evaluated as TryR inhibitors. nih.govresearchgate.net While the parent compound, indatraline, acts as a linear competitive inhibitor of TryR, some of its analogues exhibit a mixed mode of inhibition. nih.govresearchgate.net For example, one analogue showed a mixed inhibition mode with a Ki of 3.5 ± 0.4 µM. researchgate.net
Indazole analogues also demonstrate significant activity through interactions with various cell surface and intracellular receptors.
G-protein Coupled Receptors (GPCRs)
The indazole scaffold has been incorporated into molecules targeting G protein-coupled receptors (GPCRs). researchgate.net Hybrid compounds combining indazole with paroxetine (B1678475) have been developed as potent inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.govresearchgate.net These indazole-paroxetine hybrids were found to be more potent than their benzodioxole-containing counterparts, although they showed less selectivity. nih.gov Structural studies revealed that the indazole moiety forms stronger interactions with the hinge of the kinase domain. nih.gov Additionally, certain indazole derivatives have been developed as partial agonists of peripheral cannabinoid receptors (CBRs), which are also GPCRs. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptors
Azepino-indazoles have been identified as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target for migraine treatment. nih.govsci-hub.se Zavegepant, a high-affinity CGRP receptor antagonist, features an indazole core. nih.gov Optimization of this structure led to the discovery of compound 21, an azepino-indazole that maintained high-affinity binding to the human CGRP receptor (Ki = 0.100 nM) and fully antagonized CGRP-induced receptor activation with an IC₅₀ of 0.27 ± 0.15 nM. sci-hub.se
Phosphodiesterase 10A (PDE10A)
While direct inhibition of PDE10A by 1H-Indazole-1-propanoic acid, 6-chloro- analogues is not extensively documented in the provided sources, structurally related heterocyclic compounds like benzimidazoles have been identified as potent PDE10A inhibitors. nih.govnih.gov Optimization of an initial hit led to benzimidazole (B57391) derivatives with high inhibitory activity (IC₅₀ = 2.8 nmol/L) and over 3500-fold selectivity, demonstrating the potential of related heterocyclic scaffolds to target this enzyme. nih.gov
Intracellular Signaling Pathway Perturbations (e.g., serotonin (B10506) and norepinephrine (B1679862) pathways, cGMP levels, signal transduction)
By interacting with their molecular targets, indazole analogues can significantly alter intracellular signaling cascades.
Signal Transduction: A primary mechanism of action for many indazole derivatives is the inhibition of kinase-mediated signal transduction. google.comgoogle.com For example, a series of 3-amino-1H-indazole derivatives were found to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells and regulates cell growth, proliferation, and survival. nih.gov The derivative W24 was shown to inhibit proliferation and induce apoptosis in cancer cells by targeting this pathway. nih.gov Similarly, 5-arylamino-6-chloro-1H-indazole-4,7-diones inhibit protein kinase B (Akt), a key node in this pathway, by affecting both its activity and phosphorylation. nih.gov The inhibition of receptor tyrosine kinases like VEGFR and EGFR also blocks downstream signaling crucial for angiogenesis and cell proliferation. nih.govbiotech-asia.org
Serotonin and Norepinephrine Pathways: The development of indazole-paroxetine hybrids suggests a potential modulation of the serotonin signaling pathway, given that paroxetine is a selective serotonin reuptake inhibitor. nih.gov Furthermore, indatraline, an indazole-containing compound, is known as a monoamine uptake inhibitor, directly implicating it in the regulation of serotonin and norepinephrine pathways. nih.gov
cGMP Levels: The benzyl (B1604629) indazole derivative YC-1 has been shown to stimulate vascular cyclic guanosine (B1672433) monophosphate (cGMP). capes.gov.br This action is therapeutic in circulatory disorders and suggests that indazole analogues can modulate signaling pathways dependent on this second messenger. capes.gov.brnih.gov
Mechanistic Insights from Preclinical Efficacy Studies
Preclinical studies have provided valuable insights into the mechanisms through which the biological activities of indazole analogues are translated into therapeutic efficacy.
Anti-Tumor Mechanisms: In preclinical cancer models, indazole derivatives have demonstrated potent anti-tumor effects. nih.govgoogle.comresearchgate.net The derivative W24, which targets the PI3K/AKT/mTOR pathway, was shown to inhibit cancer cell proliferation by interfering with DNA synthesis and inducing G2/M cell cycle arrest. nih.gov It also triggered apoptosis by regulating the expression of proteins like Cyclin B1, BAD, and Bcl-xL and induced changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov Another derivative, compound 2f, promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. researchgate.net Furthermore, these compounds can inhibit cancer cell migration and invasion by downregulating proteins involved in the epithelial-mesenchymal transition (EMT). nih.gov
Anti-Inflammatory Mechanisms: The efficacy of indazole derivatives in models of inflammation is linked to their selective inhibition of COX-2. nih.gov This targeted action prevents the synthesis of pro-inflammatory prostaglandins at the site of inflammation. researchgate.net This mechanism is also relevant for neuroinflammation, where COX-2 is implicated in the pathology of several neurodegenerative disorders. nih.gov
Cardiovascular Mechanisms: In the cardiovascular system, the indazole derivative YC-1 demonstrated the ability to inhibit neointima formation following arterial injury in rats. capes.gov.br This effect is attributed to its stimulation of vascular cGMP, highlighting a cGMP-dependent mechanism for its protective vascular effects. capes.gov.br
Structure Activity Relationship Sar Analysis of 1h Indazole 1 Propanoic Acid, 6 Chloro Analogues
Impact of Substituents on Biological Potency and Selectivity
The potency and selectivity of indazole-based compounds are highly sensitive to the type and placement of functional groups on the bicyclic core. nih.gov SAR studies indicate that substituent groups at positions 4 and 6 of the 1H-indazole scaffold play a crucial role in modulating biological activity. nih.gov
Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity. In the context of indazole analogues, the position and identity of the halogen atom are critical determinants of potency.
For instance, studies on halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) revealed that for compounds with a substitution at the 5-position of the indazole core, fluorine-containing analogues exhibited the lowest half-maximal effective concentration (EC₅₀) values, indicating higher potency. nih.gov For SCRAs featuring a methyl ester head group, chlorinated analogues were generally more potent than their brominated counterparts. nih.gov However, this trend was reversed for analogues with an amide head group. nih.gov
In a separate class of compounds, the 1-benzyl-1H-indazole-3-carboxylic acids, which have demonstrated antispermatogenic activity, halogenation on the benzyl (B1604629) group was found to be crucial. nih.gov Specifically, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its 1-(2,4-dibromobenzyl) analogue were among the most potent compounds in the series, highlighting that multiple halogen substitutions can enhance activity. nih.gov The effect of a chlorine atom is also noted in other molecular contexts; for example, certain chlorinated marine natural products show significant antibacterial activity. mdpi.com Furthermore, research on 3-chloro-6-nitro-1H-indazole derivatives has shown their potential as antileishmanial agents, indicating a synergistic or additive effect of chloro and nitro groups on biological function. nih.gov
| Parent Compound/Class | Analogue/Substituent | Observed Activity/Potency | Reference |
|---|---|---|---|
| 5-substituted Indazole SCRAs | 5-Fluoro | Highest potency (lowest EC₅₀) | nih.gov |
| 5-substituted Indazole SCRAs (methyl ester) | 5-Chloro | Higher potency than 5-Bromo | nih.gov |
| 5-substituted Indazole SCRAs (amide) | 5-Bromo | Higher potency than 5-Chloro | nih.gov |
| 1-Benzyl-1H-indazole-3-carboxylic acid | 1-(2,4-Dichlorobenzyl) | Potent antispermatogenic activity | nih.gov |
| 1-Benzyl-1H-indazole-3-carboxylic acid | 1-(2,4-Dibromobenzyl) | Potent antispermatogenic activity | nih.gov |
The side chain at the N-1 position of the indazole ring significantly influences the molecule's interaction with its biological target. Both the length of the alkyl chain and its stereochemistry are critical factors. For arylpropionic acids, a class to which the parent compound belongs, it is a well-established principle that the (S)-enantiomer is typically the more biologically active form. orientjchem.org
Modifying the side chain length can afford derivatives with varied therapeutic properties. nih.gov For example, a study comparing a 3-methyl-1-carbethoxy ethyl indazole (an ester of a propanoic acid derivative) with a 3-methyl-1-carbethoxy methyl indazole (an ester of an acetic acid derivative) found that the ethyl derivative (compound 'b' in the study) exhibited significant analgesic, anti-inflammatory, and antipyretic activities, suggesting that the longer propanoic chain was beneficial for this specific biological profile. biotech-asia.org The analgesic action was proposed to occur through the inhibition of the cyclooxygenase pathway and prostaglandin (B15479496) biosynthesis. biotech-asia.org This highlights that even a single methylene (B1212753) group difference in the side chain can profoundly impact pharmacological activity.
| Compound | N-1 Side Chain | Key Biological Activity | Reference |
|---|---|---|---|
| 3-methyl-1-carbethoxy methyl indazole | -CH₂COOC₂H₅ (Acetic acid ester derivative) | Serves as a comparator | biotech-asia.org |
| 3-methyl-1-carbethoxy ethyl indazole | -CH₂CH₂COOC₂H₅ (Propanoic acid ester derivative) | Significant analgesic and anti-inflammatory activity | biotech-asia.org |
Beyond halogens, other substituents on the indazole ring can fine-tune biological activity. The introduction of groups like methyl (-CH₃), nitro (-NO₂), or trifluoromethyl (-CF₃) can alter the electronic properties, steric profile, and binding interactions of the molecule.
For example, the presence of a methyl group on the benzyl moiety of 1-halobenzyl-1H-indazole-3-carboxylic acids, as in 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid, resulted in a compound with potent antispermatogenic activity. nih.gov In another study, the combination of a chloro group at position 3 and a nitro group at position 6 of the indazole ring yielded derivatives with notable antileishmanial activity against Leishmania infantum. nih.gov
| Indazole Class | Substituents | Position(s) | Observed Effect/Activity | Reference |
|---|---|---|---|---|
| 1-Benzyl-1H-indazole-3-carboxylic acid | -Cl, -CH₃ | 4 (Cl) and 2 (CH₃) on benzyl ring | Potent antispermatogenic activity | nih.gov |
| 1H-Indazole | -Cl, -NO₂ | 3 (Cl), 6 (NO₂) | Strong to moderate antileishmanial activity | nih.gov |
| Indazole Derivatives | -CF₃ | para-position of an upper aryl ring | Improved degradation efficacy | nih.gov |
Rational Design Strategies for Enhanced Biological Activity
Rational drug design leverages an understanding of SAR to create new molecules with improved potency, selectivity, and pharmacokinetic properties. For indazole-based compounds, strategies such as structure-based drug design and fragment-led design have been successfully employed. nih.govnih.gov
Structure-based design utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography, to design ligands that fit precisely into the binding site. This approach was used to develop novel indazole-based diarylurea derivatives as anticancer agents by targeting the c-kit protein. nih.gov Molecular docking simulations further explored the interaction mechanisms and helped rationalize the observed SAR. nih.gov
Another powerful technique is fragment-led de novo design, where small molecular fragments are identified that bind to the target. These fragments are then grown or linked together to create a more potent lead compound. This strategy was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast growth factor receptors (FGFRs). nih.gov Such rational approaches accelerate the discovery process by focusing synthetic efforts on compounds most likely to succeed.
Bioisosteric Replacements and Scaffold Modifications
Bioisosteric replacement is a key strategy in medicinal chemistry where a part of a molecule is exchanged for another group with similar physical or chemical properties, with the goal of improving the compound's biological profile. researchgate.netnih.gov This approach can be used to optimize potency, enhance selectivity, improve metabolic stability, or reduce toxicity. researchgate.net
A practical example within the indazole class involved replacing an ethyl group with a cyclobutyl group on a series of derivatives, which resulted in analogues with enhanced potency. nih.gov This demonstrates how a classic bioisosteric switch (alkyl for cycloalkyl) can lead to a favorable outcome.
Scaffold modification, or scaffold hopping, is a more profound change that involves replacing the core molecular framework (the scaffold) with a different one while preserving the original orientation of key binding groups. nih.govnih.gov This can lead to the discovery of novel chemical series with improved properties or a different intellectual property position. For instance, researchers have created new antimicrobial agents by combining a carbazole (B46965) scaffold with a 1,3,4-oxadiazole (B1194373) ring, effectively creating a new molecular architecture based on known pharmacophores. mdpi.com These strategies are integral to lead generation and optimization in modern drug design. nih.gov
Advanced Computational and Theoretical Studies Applied to 1h Indazole 1 Propanoic Acid, 6 Chloro
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 1H-Indazole-1-propanoic acid, 6-chloro-, and a biological target, typically a protein. These methods are fundamental in rational drug design, providing a virtual representation of the binding process.
Binding Affinity Predictions and Scoring Functions (e.g., AutoDock Vina, MM/GBSA)
A critical aspect of molecular docking is the prediction of binding affinity, which estimates the strength of the interaction between the ligand and its target. Software like AutoDock Vina is widely used for this purpose. researchgate.net It employs a sophisticated scoring function to calculate the binding energy, with more negative values indicating a stronger, more stable interaction. For a series of 3-carboxamide indazole derivatives, AutoDock4 identified compounds with high binding energies, suggesting strong interactions with a renal cancer-related protein. researchgate.net
Following docking, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a method used to refine binding free energy calculations. This approach provides a more accurate estimation by considering the solvent effects. In a study on a 3-chloro-6-nitro-1H-indazole derivative, MM/GBSA calculations revealed a low net binding energy of -40.02 kcal/mol with the Trypanothione Reductase (TryR) enzyme, indicating high stability of the complex. nih.gov This stability was primarily driven by van der Waals and electrostatic interactions. nih.gov
Table 1: Illustrative Binding Affinity Data for Indazole Analogs This table presents hypothetical binding affinity data for 1H-Indazole-1-propanoic acid, 6-chloro- based on findings for similar compounds, as direct data is unavailable.
| Target Protein | Docking Score (kcal/mol) (e.g., AutoDock Vina) | MM/GBSA Binding Free Energy (kcal/mol) |
|---|---|---|
| Protein Kinase A (PKA) | -8.5 | -45.2 |
| Cyclooxygenase-2 (COX-2) | -9.1 | -50.8 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | -42.1 |
Conformational Analysis of Compound-Target Complexes
Understanding the three-dimensional arrangement (conformation) of the ligand-target complex is crucial for elucidating the mechanism of action. Molecular dynamics simulations provide a dynamic view of how the complex behaves over time. For the TryR-13 complex, simulations showed that the system remained in a stable equilibrium with only minor structural deviations. nih.gov This indicates a stable binding mode. The analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) helps in understanding the conformational stability of the protein-ligand complex. nih.gov
Elucidation of Intermolecular Forces and Hydrogen Bonding Networks
The stability of a ligand-target complex is governed by a network of intermolecular forces. nih.gov These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. dntb.gov.ualjmu.ac.uknih.govbldpharm.com Hydrogen bonds, which are strong dipole-dipole interactions, are particularly important for specificity and affinity. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. bldpharm.com
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method to study the electronic structure of molecules. researchgate.net DFT calculations can predict various properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For a series of novel indazole derivatives, DFT calculations at the B3LYP/6-311+ level were used to study their physicochemical properties. researchgate.net
The MEP map visually represents the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In indazole derivatives, the nitrogen and oxygen atoms are typically identified as electrophilic sites, while hydrogen atoms are nucleophilic. researchgate.net
Table 2: Predicted Electronic Properties of 1H-Indazole-1-propanoic acid, 6-chloro- (Hypothetical DFT Data) This table presents hypothetical electronic property data derived from the principles of DFT, as specific experimental or computational data for this compound is not available.
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Thermochemical Property Predictions (e.g., enthalpy of formation)
DFT can also be used to predict thermochemical properties, such as the enthalpy of formation, which is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A study on various indazole derivatives, including 1H-indazole-3-carboxylic acid, reported their standard molar enthalpies of formation in the gas phase, which were compared with computational results from auxiliary density functional theory. researchgate.net Such data is vital for understanding the thermodynamic stability of the compound.
In Silico Screening and Library Design
In silico screening has become a cornerstone of modern drug discovery, enabling the rapid assessment of vast virtual libraries of chemical compounds against biological targets. The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijcrt.org The specific compound, 1H-Indazole-1-propanoic acid, 6-chloro-, incorporates this valuable core, making it an attractive candidate for inclusion and design of focused chemical libraries.
Virtual libraries are often constructed around a core scaffold, with systematic modifications to substituent groups to explore the chemical space and optimize interactions with a target protein. nih.govnih.gov The 6-chloro-1H-indazole core of the title compound provides a key structural motif that has been investigated in the development of various bioactive molecules. chemimpex.com The propanoic acid side chain at the 1-position offers a vector for further chemical modification, allowing for the generation of a diverse library of esters, amides, and other derivatives. This diversity is crucial for exploring the binding pockets of target proteins and identifying potent and selective ligands.
The design of such libraries often employs fragment-based or scaffold-based approaches. In this context, 1H-Indazole-1-propanoic acid, 6-chloro- can serve as a foundational building block. Computational tools can be used to enumerate a virtual library of derivatives by adding a variety of chemical groups to the propanoic acid moiety. youtube.com These virtual compounds can then be screened against a panel of biological targets using molecular docking simulations to predict their binding affinity and mode of interaction. beilstein-journals.org This process allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.
The table below illustrates a conceptual design for a virtual library based on the 1H-Indazole-1-propanoic acid, 6-chloro- scaffold.
| Scaffold | R-Group Position | Example R-Groups | Generated Compound Class |
| 1H-Indazole-1-propanoic acid, 6-chloro- | Carboxylic acid | -OCH3, -NH2, -N(CH3)2 | Esters, Amides |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
A significant hurdle in drug development is the failure of drug candidates due to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). mdpi.com Predictive in silico models are now widely used to assess the ADME profile of compounds early in the discovery process, helping to identify and mitigate potential liabilities. nih.gov For 1H-Indazole-1-propanoic acid, 6-chloro-, computational tools can provide valuable insights into its likely behavior in the body.
Various software and web-based platforms, such as SwissADME and QikProp, utilize quantitative structure-activity relationship (QSAR) models to predict a range of physicochemical and pharmacokinetic properties based on a compound's chemical structure. researchgate.netmdpi.comnih.gov These predictions are based on vast datasets of experimentally determined properties of other molecules. mdpi.com
For 1H-Indazole-1-propanoic acid, 6-chloro-, key ADME parameters can be predicted. These include lipophilicity (logP), which influences membrane permeability and solubility; topological polar surface area (TPSA), a predictor of cell permeability; and adherence to established "drug-likeness" rules such as Lipinski's Rule of Five. ijcrt.org The table below presents a set of predicted ADME and physicochemical properties for 1H-Indazole-1-propanoic acid, 6-chloro-. It is important to note that these are theoretical values derived from computational models and have not been experimentally verified for this specific compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 224.64 g/mol | Influences absorption and distribution. Generally, lower molecular weight is preferred. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity; affects absorption, distribution, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Predicts passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 | Influences binding to targets and solubility. |
| Hydrogen Bond Acceptors | 3 | Influences binding to targets and solubility. |
| Lipinski's Rule of Five Violations | 0 | Suggests good potential for oral bioavailability. ijcrt.org |
| Gastrointestinal (GI) Absorption | High (predicted) | Indicates the likelihood of being well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Low (predicted) | Suggests the compound is less likely to cross into the central nervous system. |
The predicted high gastrointestinal absorption and low probability of blood-brain barrier penetration suggest that 1H-Indazole-1-propanoic acid, 6-chloro- may be suitable for development as an orally administered drug targeting peripheral tissues. In silico models can also predict potential metabolic pathways and interactions with drug-metabolizing enzymes like the cytochrome P450 family, providing further guidance for lead optimization. nih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the 6-chloro substituent into 1H-indazole-1-propanoic acid derivatives, and how do reaction conditions influence regioselectivity?
- Methodology : Catalytic transfer hydrogenation is a key method for selective dehalogenation or halogen retention at the 6-position. For example, selective removal of halogens (e.g., from 6-chloropurine precursors) requires optimization of catalysts (e.g., palladium-based) and hydrogen donors (e.g., ammonium formate) to preserve the 6-chloro group . Coupling reactions with anilines or alkylamines under controlled pH and temperature (e.g., 50–80°C) can minimize side reactions. Purification challenges may arise due to polar intermediates; silica gel chromatography or recrystallization in ethanol/water mixtures is recommended .
Q. Which analytical techniques are most reliable for characterizing 6-chloro-1H-indazole-1-propanoic acid derivatives, particularly when crystallographic data is unavailable?
- Methodology : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the indazole core and propanoic acid chain. The 6-chloro substituent induces deshielding in adjacent protons (e.g., H-5 and H-7 in indazole).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 peak).
- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL for refinement) can resolve bond lengths and angles, critical for confirming regiochemistry .
Advanced Research Questions
Q. How does the 6-chloro substituent modulate the binding affinity and selectivity of 1H-indazole-1-propanoic acid derivatives toward cyclooxygenase (COX) isoforms?
- Methodology : Comparative molecular docking and MD simulations reveal that the 6-chloro group enhances hydrophobic interactions with COX-1’s active site (e.g., Val349 and Leu352). In contrast, bulkier halogens (Br, I) reduce selectivity due to steric clashes. Validate predictions via:
- In vitro assays : Measure IC values against COX-1/COX-2 using fluorescence-based enzymatic kits.
- Structure-activity relationship (SAR) studies : Replace the 6-chloro group with F, Br, or I and compare selectivity ratios (COX-1/COX-2). For example, 6-iodo analogs may favor COX-2 binding .
Q. How can researchers resolve contradictory data on the biological activity of 6-chloro-1H-indazole derivatives across studies?
- Methodology :
- Meta-analysis : Compile datasets from peer-reviewed studies (e.g., IC, pharmacokinetic parameters) and apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., assay conditions).
- Orthogonal validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance vs. radioligand binding for affinity measurements).
- Crystallographic benchmarking : Compare ligand-binding modes from X-ray structures to reconcile discrepancies in activity .
Q. What strategies improve the solubility and bioavailability of 6-chloro-1H-indazole-1-propanoic acid derivatives while retaining target affinity?
- Methodology :
- Prodrug design : Esterify the propanoic acid moiety (e.g., methyl or ethyl esters) to enhance lipophilicity and membrane permeability. Hydrolyze enzymatically in vivo to regenerate the active form.
- Salt formation : Convert the carboxylic acid to a sodium or lysine salt to improve aqueous solubility.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time .
Data Analysis and Experimental Design
Q. What computational tools are recommended for predicting the metabolic stability of 6-chloro-1H-indazole derivatives?
- Methodology :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate metabolic clearance, cytochrome P450 inhibition, and plasma protein binding.
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina to identify potential metabolic hotspots (e.g., oxidation at the indazole N1 position) .
Q. How can researchers optimize HPLC protocols for quantifying 6-chloro-1H-indazole-1-propanoic acid in complex matrices (e.g., plasma)?
- Methodology :
- Column Selection : Use a C18 reverse-phase column (e.g., Purospher™ STAR RP-8) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v).
- Detection : UV detection at 254 nm for the indazole chromophore.
- Validation : Ensure resolution (R > 1.5) from close analogs (e.g., 6-bromo derivatives) and validate linearity (R > 0.99) over 0.1–100 µg/mL .
Contradictory Data and Troubleshooting
Q. Why do some studies report conflicting logP values for 6-chloro-1H-indazole derivatives, and how can this be addressed?
- Methodology :
- Experimental logP : Determine via shake-flask method (octanol/water partitioning) with HPLC quantification.
- Computational logP : Cross-validate predictions from ChemAxon and ACD/Labs. Discrepancies often arise from differences in algorithmic training datasets.
- Standardized reporting : Adopt OECD guidelines for logP measurement to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
